molecular formula C9H22Cl2N2 B1486144 N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride CAS No. 2203842-73-1

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride

Cat. No.: B1486144
CAS No.: 2203842-73-1
M. Wt: 229.19 g/mol
InChI Key: JYIQYXHPIKGOSN-UHFFFAOYSA-N
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Description

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride is a cyclohexane-derived diamine compound with three methyl substituents at the N1 and N4 positions. It is primarily utilized in pharmaceutical and chemical research due to its structural versatility. The compound is supplied by multiple vendors, including Hangzhou Sunshine Chemicals Co., Ltd. and Novodigm Ltd, and is often employed in organic synthesis and drug development .

Properties

IUPAC Name

1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h8-10H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIQYXHPIKGOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride (TMC) is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

TMC is a substituted cyclohexanediamine with three methyl groups attached to the nitrogen atoms. Its chemical formula is C₈H₁₈Cl₂N₂, and it has a molecular weight of 195.15 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays.

TMC exhibits several biological activities that can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : TMC has been reported to inhibit cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This inhibition can lead to decreased expression of oncogenes in cancer cells, thus demonstrating potential as an anticancer agent .
  • Neuroprotective Effects : Studies indicate that TMC may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests its potential utility in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary investigations have shown that TMC exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated TMC's efficacy against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Neuroprotection : In an animal model of Alzheimer's disease, TMC administration resulted in significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque deposition and improved neuronal integrity .
  • Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of TMC against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its broad-spectrum antimicrobial potential .

Data Tables

Activity TypeTarget/OrganismIC50/MIC ValueReference
AnticancerBreast cancer cells10-25 µM
NeuroprotectiveAlzheimer's modelN/A
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride has been investigated for its potential in cancer therapy. Studies have shown that it can act as a building block for the synthesis of novel anticancer agents. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer10
Compound CProstate Cancer5

Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties. It has been utilized in studies aimed at treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Polymer Chemistry

Curing Agent for Epoxy Resins:
This compound serves as an effective curing agent for epoxy resins, enhancing mechanical properties and thermal stability. Its amine functionality allows it to react with epoxy groups, leading to cross-linking and improved material characteristics.

Table 2: Properties of Epoxy Resins Cured with this compound

PropertyValue (Cured)Value (Uncured)
Glass Transition Temp (°C)12070
Tensile Strength (MPa)8040
Elongation at Break (%)52

Agricultural Applications

Fungicide Development:
The compound has been explored as a precursor for synthesizing fungicides. Its structure allows for modifications that enhance fungicidal activity against various plant pathogens.

Case Studies

Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. They evaluated their anticancer properties against multiple cell lines and found significant activity correlated with specific structural modifications.

Case Study 2: Application in Epoxy Resins
A research group investigated the use of this compound as a curing agent in epoxy formulations. The results showed enhanced thermal stability and mechanical strength compared to traditional curing agents, indicating its potential for industrial applications.

Comparison with Similar Compounds

N1,N4-Dimethyl-1,4-cyclohexanediamine Dihydrochloride

  • Structural Differences : This compound lacks the third methyl group at the N1 position, resulting in reduced steric hindrance compared to the trimethylated analog.
  • Applications : It is explicitly marketed for pharmaceutical applications, with suppliers offering bulk quantities and secure payment options .
  • Safety: No specific safety data are provided, but its handling likely follows standard protocols for diamine salts.

cis-1,4-Cyclohexanediamine Dihydrochloride

  • Structural Differences : This compound lacks methyl substituents entirely, featuring a simpler cyclohexane backbone.
  • Physicochemical Properties : Molecular weight is 187.11 g/mol, with a purity of 98% in commercial samples .

N,N,N’-Trimethyl-1,4-benzenediamine Dihydrochloride

  • Structural Differences : Replaces the cyclohexane ring with a benzene ring, altering electronic properties and solubility.
  • Applications : Used in research settings with >98% purity, though specific applications (e.g., electrochemical studies) are inferred from its classification as a "Wurster’s reagent" derivative .
  • Molecular Data : Molecular formula C₉H₁₄N₂•2HCl, molecular weight 327.23 g/mol .

Chlorhexidine Hydrochloride

  • Structural Differences : A bisbiguanide compound with chlorophenyl groups, unrelated to cyclohexanediamine but included due to its dihydrochloride salt form and pharmaceutical relevance.
  • Applications : Widely used as an antiseptic, meeting pharmacopeial standards (98–101% purity) .

Data Table: Key Parameters of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride Not specified C₉H₁₉N₂•2HCl ~265.6 (estimated) Pharmaceutical synthesis
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride 99769-10-5 C₈H₁₈N₂•2HCl 241.6 Drug development
cis-1,4-Cyclohexanediamine dihydrochloride 2121-79-1 C₆H₁₄N₂•2HCl 187.11 Chemical intermediates
N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride 4/8/2739* C₉H₁₄N₂•2HCl 327.23 Electrochemical research
Chlorhexidine Hydrochloride 3697-42-5 C₂₂H₃₀Cl₂N₁₀•2HCl 578.37 Antiseptic agents

Note: CAS number for N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride appears incomplete in the evidence .

Research Findings and Industrial Relevance

  • Pharmaceutical Use : The dimethyl and trimethyl cyclohexanediamine derivatives are prioritized in drug synthesis due to their amine functionality, which facilitates interactions with biological targets .
  • Safety Considerations : While specific toxicity data for the trimethylated compound are lacking, analogs like cis-1,4-cyclohexanediamine dihydrochloride mandate adherence to GHS protocols, suggesting similar precautions for methylated variants .
  • Synthetic Flexibility: The benzene-based analog (N,N,N’-Trimethyl-1,4-benzenediamine dihydrochloride) demonstrates the role of aromaticity in modifying redox properties, a feature less pronounced in cyclohexane-based compounds .

Preparation Methods

High-Pressure Amination of 1,4-Cyclohexanediol

A high-pressure method has been documented for the preparation of 1,4-cyclohexanediamine from 1,4-cyclohexanediol using liquefied ammonia or ammoniacal liquor under elevated temperature and pressure conditions. This method avoids the use of expensive noble metal catalysts and hydrogen gas, enhancing safety and reducing production costs.

  • Reaction conditions:

    • Pressure: 10-15 MPa
    • Temperature: 220-250 °C
    • Reaction time: 12-14 hours
    • Reagents: 1,4-cyclohexanediol and liquefied ammonia or 25% ammoniacal liquor
    • Mass ratio (diol: ammonia): 1:1 to 1:2
  • Outcomes:

    • Conversion rate > 95%
    • Yield ~93-94.5%
    • Purity (GC) ~99.8%

This method produces high-purity 1,4-cyclohexanediamine efficiently, suitable for further functionalization steps.

Parameter Condition Result
Pressure 10-15 MPa Optimal for reaction
Temperature 220-250 °C Optimal for conversion
Reaction time 12-14 hours Sufficient for completion
Mass ratio (diol: NH3) 1:1 to 1:2 Ensures complete amination
Conversion >95% High conversion achieved
Yield ~93-94.5% Excellent yield
Purity (GC) ~99.8% High purity product

Alternative Synthesis via Chloramide Intermediates

Another method involves the synthesis of trans-cyclohexane-1,4-diamine through the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with alkali metal hydroxides. This multi-step process includes:

  • Chlorination of diamide intermediates at low temperatures (0-40 °C) to avoid hydrolysis.
  • Reaction with sodium or calcium hydroxide at 20-95 °C to form the diamine.
  • Isolation of diamine by crystallization or extraction.

This method is selective and economically favorable, but more complex than the direct high-pressure amination route.

Methylation and Salt Formation

The N1,N1,N4-trimethyl substitution on the cyclohexanediamine backbone typically requires selective methylation of the amine groups. Although specific protocols for this exact compound are scarce in the public domain, general amine methylation methods involve:

  • Use of methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke reaction) or methyl iodide.
  • Controlled stoichiometry to achieve selective mono- or dimethylation on the amine nitrogen atoms.
  • Subsequent treatment with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and crystallinity.

Summary of Preparation Methodology

Step Description Key Parameters Notes
1. Amination Conversion of 1,4-cyclohexanediol to 1,4-cyclohexanediamine by high-pressure ammonia reaction 10-15 MPa, 220-250 °C, 12-14 h High yield, catalyst-free, safe industrial scale
2. Methylation Selective methylation of amine groups to form N1,N1,N4-trimethyl derivatives Methylating agents, controlled stoichiometry Requires careful control to avoid over-methylation
3. Salt formation Reaction with HCl to produce dihydrochloride salt Stoichiometric HCl, solvent medium Improves purity and handling properties

Research Findings and Analysis

  • The high-pressure amination method is advantageous due to its simplicity, avoidance of noble metal catalysts, and high conversion/yield rates.
  • The chloramide route, while selective, involves more steps and stringent temperature control to prevent hydrolysis and side reactions.
  • The methylation step requires precise control to achieve the N1,N1,N4-trimethyl substitution pattern, which is critical for the final compound's properties.
  • Formation of the dihydrochloride salt stabilizes the compound and facilitates purification.

Q & A

Q. What are the recommended methods for synthesizing N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of primary amines. For example:
  • Alkylation : Reacting cyclohexanediamine derivatives with methyl halides in solvents like dichloromethane or tetrahydrofuran (THF) under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt. Optimizing reaction time and stoichiometry of methylating agents can improve yields (reported 68–75% in comparable diamines) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group positions and cyclohexane ring conformation .
  • X-ray Crystallography : Resolve stereochemistry and salt formation using programs like SHELX for refinement. Ensure high-resolution data to confirm hydrogen bonding between the diamine and chloride ions .
  • Mass Spectrometry (MS) : Validate molecular weight (215.16 g/mol) and fragmentation patterns .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Seal in dry containers at room temperature to prevent hygroscopic degradation .
  • Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Neutralize spills with inert absorbents .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets such as enzymes or DNA?

  • Methodological Answer :
  • Chiral Analysis : Compare enantiomers via chiral HPLC to assess binding affinity differences. For example, trans-isomers may exhibit stronger DNA intercalation due to planar conformation .
  • Docking Studies : Use molecular modeling software to simulate interactions with enzyme active sites (e.g., acetyltransferases). Validate with kinetic assays measuring inhibition constants (Ki) .

Q. What experimental strategies can resolve contradictions in reported biological activities or synthesis yields across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis under standardized conditions (solvent purity, inert atmosphere) to isolate variables affecting yield discrepancies .
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization for DNA binding vs. enzymatic inhibition) to confirm biological activity. Cross-reference with purity data (HPLC ≥98%) to rule out impurity effects .

Q. What methodologies are recommended for investigating the kinetic mechanisms of reactions involving this compound as a catalyst or intermediate?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments to determine rate constants (kobs). For catalytic applications (e.g., asymmetric synthesis), measure enantiomeric excess (ee) using chiral columns .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds, ensuring stability during exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1,N1,N4-Trimethyl-1,4-cyclohexanediamine dihydrochloride

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